molecular formula C4HCl3N2O2S B1368790 2,4-Dichloropyrimidine-5-sulfonyl chloride CAS No. 23920-08-3

2,4-Dichloropyrimidine-5-sulfonyl chloride

Cat. No. B1368790
CAS RN: 23920-08-3
M. Wt: 247.5 g/mol
InChI Key: ZPTJJFUQGKXOKC-UHFFFAOYSA-N
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Description

2,4-Dichloropyrimidine-5-sulfonyl chloride is a chemical compound with the molecular formula C4HCl3N2O2S and a molecular weight of 247.486 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloropyrimidine-5-sulfonyl chloride is represented by the SMILES string Clc1ncc(c(Cl)n1)S(Cl)(=O)=O . This represents a 1:1 ratio of sodium and chloride ions.


Physical And Chemical Properties Analysis

2,4-Dichloropyrimidine-5-sulfonyl chloride is a white to yellow solid . It has a molecular weight of 247.49 g/mol .

Scientific Research Applications

Synthesis and Chemical Applications

2,4-Dichloropyrimidine-5-sulfonyl chloride has been explored for its potential in various synthetic chemical applications. Cherepakha et al. (2013) developed synthetic procedures to yield functionalized thiadiazine-1,1-dioxides, using 2,4-dichloropyrimidine-5-sulfonyl chloride as a key reagent in the one-pot synthesis of these compounds. This synthesis highlights the utility of 2,4-dichloropyrimidine-5-sulfonyl chloride in the formation of complex heterocyclic structures that could serve as variation points for designing biologically active compounds (Cherepakha et al., 2013).

Antitumor Activity

In the realm of antitumor research, compounds synthesized using 2,4-dichloropyrimidine-5-sulfonyl chloride have shown promise. For instance, the synthesis of sulfonyl 5-fluorouracil derivatives, as reported by Yan et al. (2009), involved the reaction of 5-fluorouracil with sulfonyl chloride, including 2,4-dichloropyrimidine-5-sulfonyl chloride. These derivatives demonstrated significant anticancer activity against specific cancer cell lines, indicating the relevance of 2,4-dichloropyrimidine-5-sulfonyl chloride in the development of potential anticancer drugs (Yan et al., 2009).

Synthesis of Novel Heterocyclic Compounds

Furthermore, 2,4-dichloropyrimidine-5-sulfonyl chloride is instrumental in the synthesis of novel heterocyclic compounds. As demonstrated by Bahrami et al. (2010), heterocyclic sulfonyl chlorides, such as pyrimidine-2-sulfonyl chloride, are key intermediates in various synthetic reactions. Although these compounds are unstable at room temperature, their reactions lead to the production of diverse heterocyclic compounds with potential pharmaceutical applications (Bahrami et al., 2010).

Applications in Medicinal Chemistry

The compound's versatility extends to medicinal chemistry. Tucker et al. (2015) reported the use of 2,4-dichloropyrimidine-5-sulfonyl chloride in the synthesis of heterocyclic sulfonyl fluorides and sulfonamides. This synthesis was part of a medicinal chemistry protocol demonstrating the compound's utility in developing pharmaceutical agents (Tucker et al., 2015).

Safety And Hazards

The safety data sheet for a related compound, 5-Bromo-2,4-dichloropyrimidine, indicates that it causes severe skin burns and eye damage . It is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

properties

IUPAC Name

2,4-dichloropyrimidine-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl3N2O2S/c5-3-2(12(7,10)11)1-8-4(6)9-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTJJFUQGKXOKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585483
Record name 2,4-Dichloropyrimidine-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloropyrimidine-5-sulfonyl chloride

CAS RN

23920-08-3
Record name 2,4-Dichloropyrimidine-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloropyrimidine-5-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Cherepakha, VO Kovtunenko… - Journal of …, 2013 - Wiley Online Library
A set of synthetic procedures was developed to yield functionalized pyrido‐, pyrimido‐, and thiazo‐annulated thiadiazine‐1,1‐dioxides on a preparative scale. In all cases the …
Number of citations: 4 onlinelibrary.wiley.com

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